molecular formula C19H16ClNO3 B2838127 2-(4-chlorophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate CAS No. 562050-95-7

2-(4-chlorophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate

Cat. No. B2838127
CAS RN: 562050-95-7
M. Wt: 341.79
InChI Key: HXNCPROUUXHIPO-UHFFFAOYSA-N
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Description

Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . They are of wide interest because of their diverse biological and clinical applications .


Molecular Structure Analysis

The molecular structure of indole derivatives can vary greatly. For example, (4S)-4-(4-Chlorophenyl)-4-(1H-indol-3-yl)-2-butanone has a molecular formula of CHClNO, an average mass of 297.779 Da, and a monoisotopic mass of 297.092041 Da .


Chemical Reactions Analysis

The chemical reactions involving indole derivatives can be complex and varied. For instance, the synthesis of 2-methyl-1H-indole-3-carboxylate derivatives involves a palladium-catalyzed intramolecular oxidative coupling .


Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary. For instance, (4S)-4-(4-Chlorophenyl)-4-(1H-indol-3-yl)-2-butanone is a crystalline colorless compound with specific odors .

Future Directions

Indole derivatives have an immeasurable potential to be explored for newer therapeutic possibilities . Researchers are interested in synthesizing various scaffolds of indole for screening different pharmacological activities .

properties

IUPAC Name

[2-(4-chlorophenyl)-2-oxoethyl] 3-(1H-indol-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO3/c20-15-8-5-13(6-9-15)18(22)12-24-19(23)10-7-14-11-21-17-4-2-1-3-16(14)17/h1-6,8-9,11,21H,7,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXNCPROUUXHIPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCC(=O)OCC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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